(4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione
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Overview
Description
(4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione is a chemical compound characterized by the presence of a methoxyphenyl group and a tosylpiperazine moiety attached to a methanethione structure.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other piperazine derivatives . The interaction with its targets could lead to changes in cellular signaling pathways, potentially influencing a variety of physiological processes.
Biochemical Pathways
Given its potential interaction with alpha1-adrenergic receptors, it may influence pathways related to smooth muscle contraction in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
Similar compounds have been studied for their adme properties . These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Based on its potential interaction with alpha1-adrenergic receptors, it may influence a variety of physiological processes, including smooth muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione typically involves the reaction of 4-methoxyphenyl derivatives with tosylpiperazine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension and cardiac arrhythmias.
Biological Research: The compound is used in studies related to neurodegenerative diseases such as Alzheimer’s disease due to its potential inhibitory effects on acetylcholinesterase.
Industrial Research: It is explored for its applications in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are also studied for their alpha1-adrenergic receptor affinity.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are investigated for their acetylcholinesterase inhibitory activity.
Uniqueness
(4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual role as an alpha1-adrenergic receptor ligand and acetylcholinesterase inhibitor highlights its potential versatility in therapeutic applications .
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-15-3-9-18(10-4-15)26(22,23)21-13-11-20(12-14-21)19(25)16-5-7-17(24-2)8-6-16/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESHFXRBTGBMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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